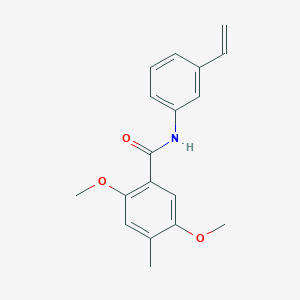
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, and a benzamide moiety substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethenylaniline and 2,5-dimethoxy-4-methylbenzoic acid.
Amidation Reaction: The 3-ethenylaniline is reacted with 2,5-dimethoxy-4-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automation: Implementing automated systems for continuous monitoring and control of the reaction process to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Scientific Research Applications
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Ethenylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: Shares the ethenylphenyl group but differs in the core structure and substitution pattern.
N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: Similar structure with an ethynyl group instead of an ethenyl group.
1-(3-Ethenylphenyl)-2-ethanediol: Contains the ethenylphenyl group but differs in the functional groups attached.
Uniqueness
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups on the benzamide moiety, along with the ethenylphenyl group, makes it a versatile compound for various applications.
Properties
CAS No. |
65849-96-9 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(3-ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-5-13-7-6-8-14(10-13)19-18(20)15-11-16(21-3)12(2)9-17(15)22-4/h5-11H,1H2,2-4H3,(H,19,20) |
InChI Key |
QVLLKVXEGCQXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)NC2=CC=CC(=C2)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





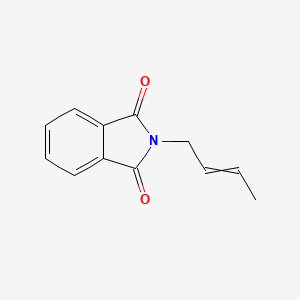
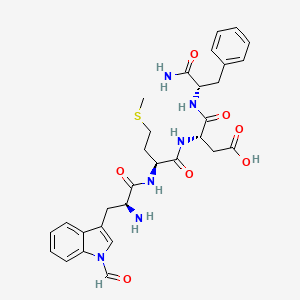
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
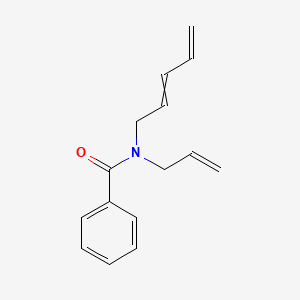

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)


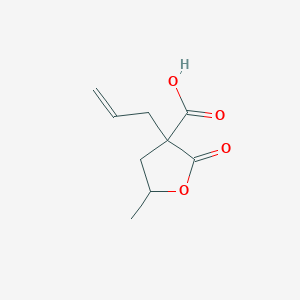
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
